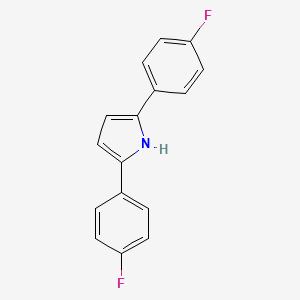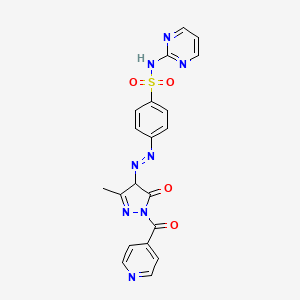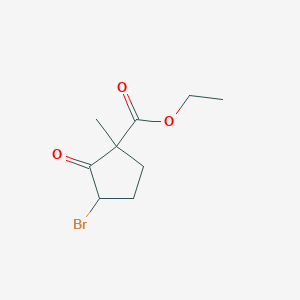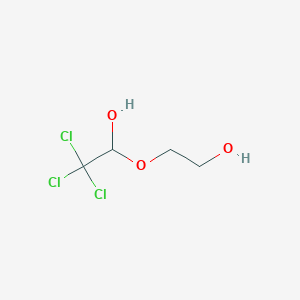
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol is a chemical compound with the molecular formula C4H7Cl3O2. It is characterized by the presence of three chlorine atoms attached to the second carbon of the ethanol backbone, along with a hydroxyethoxy group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol typically involves the reaction of chloral hydrate with ethylene glycol. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
CCl3CHO+HOCH2CH2OH→CCl3CH2OCH2CH2OH+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chloral hydrate and ethylene glycol are mixed in the presence of a catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: Formation of trichloroacetic acid or trichloroacetaldehyde.
Reduction: Formation of trichloroethanol or ethylene glycol derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism by which 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy group allows it to form hydrogen bonds with other molecules, facilitating its role as a stabilizing agent. The chlorine atoms contribute to its reactivity, enabling it to participate in various chemical reactions. The compound can interact with enzymes and proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloroethanol: Similar in structure but lacks the hydroxyethoxy group.
2,2,2-Trichloro-1-ethoxy ethanol: Contains an ethoxy group instead of a hydroxyethoxy group.
Chloral Hydrate: A precursor in the synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a hydroxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
53256-76-1 |
|---|---|
Molekularformel |
C4H7Cl3O3 |
Molekulargewicht |
209.45 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H7Cl3O3/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |
InChI-Schlüssel |
BBLJKSLCQDVXHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(C(Cl)(Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


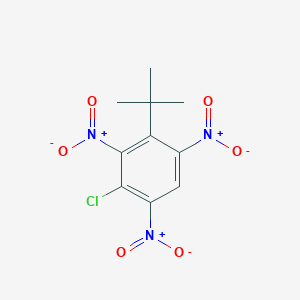
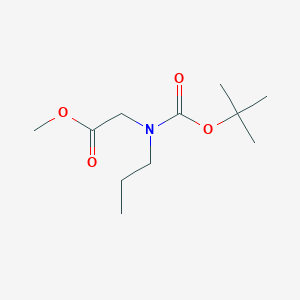
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
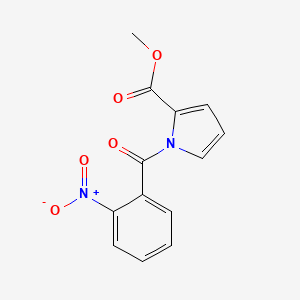
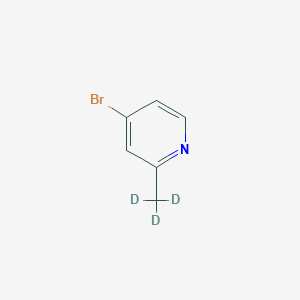
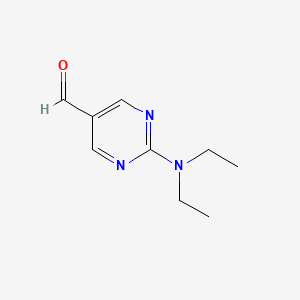
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
